

# Application Notes and Protocols for Ussing Chamber Experiments with Ivacaftor Hydrate

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Compound of Interest		
Compound Name:	Ivacaftor hydrate	
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ussing chamber electrophysiology for the functional assessment of the CFTR potentiator, Ivacaftor (VX-770). The protocols outlined below are designed for studying the effects of Ivacaftor on various epithelial tissues and cell cultures expressing specific CFTR mutations.

Introduction to Ivacaftor and Ussing Chambers

Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein functions as a chloride channel, and its dysfunction leads to impaired ion and water transport across epithelial surfaces. Ivacaftor is a CFTR potentiator designed to increase the channel-open probability of the CFTR protein on the cell surface. It is particularly effective for CF patients with gating mutations (e.g., G551D), where the CFTR protein is present at the cell membrane but does not open correctly.[1][2][3]

The Ussing chamber is an essential tool for studying epithelial ion transport.[4][5] It allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport, and transepithelial electrical resistance (TEER), an indicator of epithelial barrier integrity, across a freshly excised or cultured epithelial monolayer.[4] This system is invaluable for the preclinical evaluation of CFTR modulators like Ivacaftor.[6][7]



#### Mechanism of Action of Ivacaftor

Ivacaftor directly binds to the CFTR protein and stabilizes its open state, thereby increasing the flow of chloride ions across the cell membrane.[8] This action helps to restore the hydration of epithelial surfaces, thinning the thick, sticky mucus characteristic of cystic fibrosis.[1] In the context of Ussing chamber experiments, the potentiation of CFTR by Ivacaftor is observed as a significant increase in the forskolin-stimulated Isc.

## **Experimental Protocols**

I. Preparation of Primary Human Bronchial Epithelial (HBE) Cell Cultures

This protocol is adapted from studies investigating the effects of Ivacaftor on primary HBE cells from CF patients.

- Cell Culture:
  - Primary HBE cells from CF patients (e.g., with G551D/ $\Delta$ F508 or  $\Delta$ F508/ $\Delta$ F508 mutations) are cultured on permeable supports.
  - Cells are maintained at an air-liquid interface to promote differentiation into a polarized epithelium.
- Chronic Treatment (for corrector and potentiator combination studies):
  - For studies involving corrector compounds (e.g., Lumacaftor/VX-809), treat the HBE cultures with the corrector (e.g., 5 μM VX-809) for 48 hours.[9]
  - $\circ$  For chronic Ivacaftor treatment, incubate the cells with Ivacaftor (e.g., 5  $\mu$ M) for 48 hours. [9]
  - A vehicle control (e.g., 0.1% DMSO) should be run in parallel.[9]
- II. Ussing Chamber Electrophysiological Measurements
- Ussing Chamber Setup:



- Mount the permeable supports with the HBE cell monolayers into the Ussing chamber system.[4]
- Fill both the apical and basolateral chambers with a physiological solution (e.g., Ringer's solution) maintained at 37°C and continuously gassed with 95% O2/5% CO2.[5][10]
- A typical Ringer's solution composition (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2
  CaCl2, 1.2 MgCl2, 0.4 KH2PO4, and 10 mannitol (apical) / 10 glucose (basolateral).[5]
- Measurement Protocol:
  - Allow the system to equilibrate and stabilize.
  - Measure the baseline short-circuit current (Isc).
  - To inhibit sodium channel activity, add amiloride (e.g., 100 μM) to the apical chamber.[11]
  - To activate CFTR, add a cAMP agonist like forskolin (e.g., 20 μM) to the apical chamber.
    [12]
  - For acute potentiation studies, subsequently add Ivacaftor (e.g., 1-5 μM) to the apical chamber.[9][12]
  - To confirm that the observed current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172, 50 μM) at the end of the experiment.[12]
  - Record the change in Isc (ΔIsc) at each step.

#### **Data Presentation**

Table 1: Representative Ussing Chamber Data for Ivacaftor (VX-770) on G551D/ΔF508 HBE Cells



Treatment Condition	Forskolin- Stimulated Δlsc (μΑ/cm²)	Acute VX-770- Stimulated ΔIsc (μΑ/cm²)	CFTRinh-172- Inhibited ΔIsc (μΑ/cm²)
Vehicle (DMSO)	10.5 ± 2.1	25.3 ± 4.5	-30.8 ± 5.2
Chronic VX-770 (5 μΜ, 48h)	22.8 ± 3.9	15.1 ± 3.2	-35.2 ± 6.1

Data are presented as mean  $\pm$  SEM and are representative based on published studies. Actual results may vary.[9]

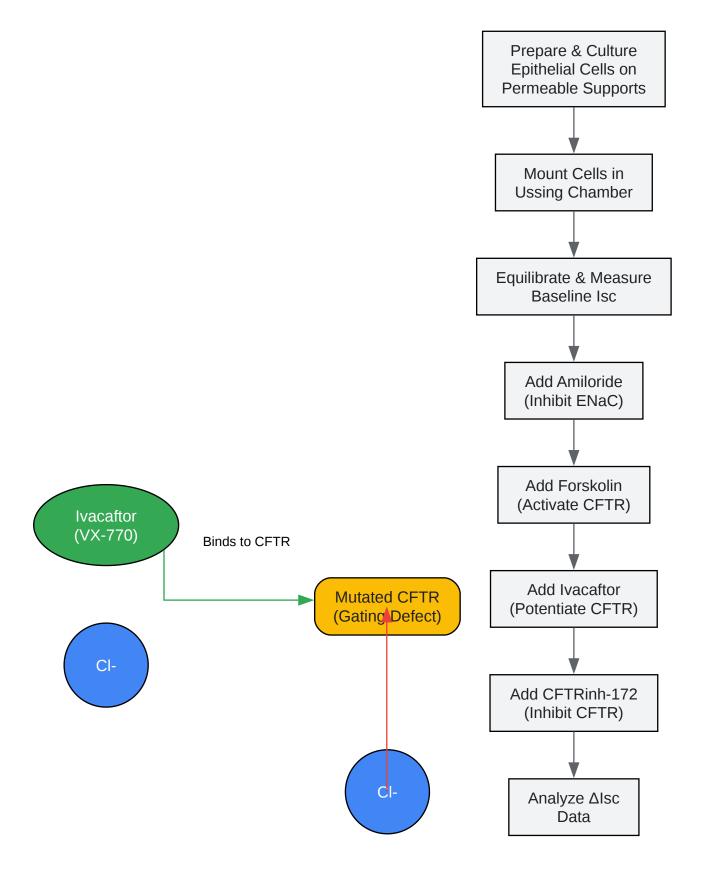
Table 2: Representative Ussing Chamber Data for Corrector (VX-809) and Ivacaftor (VX-770) on  $\Delta$ F508/ $\Delta$ F508 HBE Cells

Treatment Condition (48h)	Forskolin-Stimulated $\Delta$ Isc ( $\mu$ A/cm <sup>2</sup> )	Post-Forskolin AUC (μA/cm²*min)
Vehicle (DMSO)	2.1 ± 0.5	5.5 ± 1.2
VX-809 (5 μM)	15.7 ± 2.8	40.1 ± 7.3
VX-809 (5 μM) + VX-770 (1 μM)	12.9 ± 2.1	32.8 ± 5.9
VX-809 (5 μM) + VX-770 (5 μM)	8.3 ± 1.5	21.2 ± 3.8

Data are presented as mean ± SEM and are representative based on published studies. AUC refers to the Area Under the Curve after forskolin stimulation, indicating sustained CFTR activity.[9]

## **Visualizations**





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